(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester is a synthetic organic compound categorized under imidazo-thiadiazole derivatives. This compound is notable for its biochemical properties, particularly its interaction with various enzymes and proteins, which makes it significant in pharmacological applications. The compound's structure includes a bromo group and an ethyl ester of acetic acid, contributing to its unique chemical behavior and biological activity.
This compound is primarily synthesized in laboratory settings and has been documented in various chemical databases and publications. It falls under the classification of heterocyclic compounds, specifically those containing both imidazole and thiadiazole rings. The compound's unique structure allows it to participate in diverse chemical reactions, making it a subject of interest in medicinal chemistry.
The synthesis of (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester typically involves several key steps:
Industrial production may employ optimized conditions such as specific catalysts and controlled temperature to enhance yield and purity.
The molecular formula of (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester is C₈H₈BrN₃O₂S. Its structure features:
The compound's molecular weight is approximately 260.14 g/mol. The arrangement of atoms within the molecule contributes to its reactivity and interaction with biological targets.
This compound can participate in various chemical reactions:
The mechanism of action for (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester primarily involves its ability to inhibit specific enzymes such as the Epidermal Growth Factor Receptor (EGFR). This inhibition disrupts cellular signaling pathways critical for cell proliferation and survival:
Relevant data indicate that these properties contribute to its utility in biochemical applications.
The primary scientific uses of (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester include:
The imidazo[2,1-b][1,3,4]thiadiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, first emerging in pharmaceutical research during the late 20th century. This fused bicyclic structure combines the electronic properties of imidazole with the metabolic stability of thiadiazole, creating a versatile pharmacophore. Early synthetic efforts focused on simple unsubstituted derivatives, but significant pharmacological potential became evident with the development of functionalized analogs. A breakthrough occurred when researchers identified that this scaffold could effectively inhibit transforming growth factor-β type-I receptor kinase (ALK5), with compound 6d (2-(5-((2-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid) demonstrating exceptional ALK5 inhibition (IC₅₀ = 0.0012 μM) and selectivity (91% inhibition against P38α kinase at 10 μM) [1]. Subsequent structural diversification has yielded compounds with expanded therapeutic applications, particularly in oncology, where derivatives have shown nanomolar potency against various cancer cell lines. The synthetic evolution of this scaffold has progressed from simple condensation reactions to sophisticated multi-step protocols enabling precise functionalization at the C-2, C-5, and C-6 positions, which are critical for target interaction [2] [5].
Table 1: Evolution of Imidazo[2,1-b][1,3,4]Thiadiazole Synthesis
Synthetic Approach | Key Reagents/Conditions | Target Positions | Representative Yield | Significance |
---|---|---|---|---|
Initial Cyclization | Carboxylic acids + thiosemicarbazide/POCl₃ | C2-unsubstituted | 60-75% | Established core structure |
Hantzsch-type Reaction | Thiosemicarbazones + α-halo carbonyls | C2,C5-disubstituted | 71-93% | Enabled aryl/alkyl diversification |
Nucleophilic Substitution | Halogenated derivatives + nucleophiles/K₂CO₃ | C6-functionalized | 58-84% | Introduced acetic acid chains |
Bromination | NBS/Br₂ in inert solvents | C5-Bromination | 51-62% | Provided halogen for cross-coupling |
Esterification | Acid derivatives + ethanol/H⁺ | Ethyl ester formation | 75-90% | Enhanced bioavailability |
Bromination at the C2 position of the imidazo[2,1-b][1,3,4]thiadiazole nucleus creates structurally distinctive molecules with enhanced biological properties. The bromine atom serves multiple critical functions: it acts as a hydrogen bond acceptor, increases molecular polarizability, and provides a synthetic handle for further derivatization via cross-coupling reactions. Brominated derivatives exhibit improved target binding through halogen bonding interactions with kinase domains, particularly in the ATP-binding sites. This is exemplified by bromo-substituted compounds showing potent FAK (focal adhesion kinase) inhibition, with derivatives 1a and 1b demonstrating IC₅₀ values of 0.59-2.81 μM against peritoneal mesothelioma cells (MesoII and STO) in both monolayer and spheroid models [4]. The mechanism involves suppression of FAK autophosphorylation at Tyr397, disrupting downstream signaling pathways critical for cancer cell survival and migration. Furthermore, bromo-substituted imidazothiadiazoles significantly enhance chemosensitivity—specifically, they upregulate human equilibrative nucleoside transporter-1 (hENT-1) mRNA expression, potentiating gemcitabine efficacy by 3.5-fold in resistant cancers [4]. The substantial steric and electronic influence of the bromine atom also modulates the scaffold's electron distribution, increasing the acidity of the adjacent C6 proton and facilitating further functionalization.
Table 2: Biological Activities of Bromo-Substituted Imidazo[2,1-b][1,3,4]Thiadiazoles
Biological Target | Compound | Activity (IC₅₀/EC₅₀) | Cancer Model | Key Mechanism |
---|---|---|---|---|
ALK5 Kinase | 6d | 0.0012 μM | Enzyme assay | TGF-β pathway inhibition |
FAK Phosphorylation | 1a | 0.59-1.84 μM | MesoII/STO cells | p-FAK (Tyr397) suppression |
FAK Phosphorylation | 1b | 1.15-2.81 μM | MesoII/STO cells | p-FAK (Tyr397) suppression |
hENT-1 Upregulation | 1a/1b | 3.5-fold gemcitabine potentiation | STO spheroids | Enhanced nucleoside transport |
P38α Selectivity | 6d | 91% inhibition at 10 μM | Kinase panel | Selective kinase inhibition |
The strategic incorporation of ethyl ester groups, specifically as in (2-bromo-imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-acetic acid ethyl ester, addresses fundamental pharmacokinetic challenges associated with imidazothiadiazole therapeutics. The ethyl ester moiety serves as a prodrug feature, masking the carboxylic acid functionality to enhance membrane permeability while allowing enzymatic hydrolysis to the active acid form in vivo. This modification significantly improves lipophilicity parameters, as demonstrated by chromatographic studies showing decreased RM values (indicating higher lipophilicity) for esterified derivatives compared to their carboxylic acid counterparts [3]. Computational analyses confirm that ethyl ester functionalization maintains drug-likeness parameters within Lipinski's rule boundaries, with calculated Log P values typically between 2.1-2.8—optimal for passive diffusion [3]. The ester's electron-withdrawing nature also stabilizes the heterocyclic system against nucleophilic degradation while minimally affecting the planar conformation required for receptor binding. Synthetic accessibility is another advantage: ethyl ester introduction occurs via straightforward nucleophilic substitution of 6-bromomethyl intermediates with ethyl cyanoacetate, or through Fischer esterification of pre-formed acetic acid derivatives, typically yielding 70-85% efficiency [5] [6]. This balances reactivity and stability, making the ethyl ester a crucial pro-moiety in imidazothiadiazole prodrug design.
Table 3: Impact of Ethyl Ester Functionality on Molecular Properties
Property | Acid Form | Ethyl Ester Form | Pharmacological Advantage |
---|---|---|---|
Log P (Experimental) | 0.8-1.2 | 2.1-2.8 | Enhanced membrane permeability |
Chromatographic Hydrophobic Index (φ₀) | 45-52% | 62-68% | Improved lipid bilayer partitioning |
Aqueous Solubility (mg/mL) | 0.05-0.15 | 0.01-0.03 | Balanced absorption profile |
Plasma Stability | Moderate | High | Extended circulation half-life |
Metabolic Activation | Not required | Esterase hydrolysis | Targeted drug release |
Synthetic Yield | 65-75% | 75-90% | Scalable manufacturing |
The ethyl ester group also enables versatile structure-activity relationship exploration. The carbonyl oxygen participates in hydrogen bonding with target residues, while the ethoxy group provides steric shielding of the labile ester bond during absorption. This functionalization strategy demonstrates how prodrug approaches overcome the limitations of polar carboxylic acid-containing drugs without compromising target engagement—a principle exemplified in the design of (2-bromo-imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-acetic acid ethyl ester derivatives [3] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3